molecular formula C7H4ClNO B084871 6-Chlorobenzo[C]isoxazole CAS No. 14313-60-1

6-Chlorobenzo[C]isoxazole

Cat. No. B084871
CAS RN: 14313-60-1
M. Wt: 153.56 g/mol
InChI Key: WRQUJINZKQUIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorobenzo[C]isoxazole is a chemical compound with the molecular formula C7H4ClNO . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular weight of 6-Chlorobenzo[C]isoxazole is 153.56 g/mol . The InChI string is InChI=1S/C7H4ClNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H , and the canonical SMILES string is C1=CC2=CON=C2C=C1Cl .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chlorobenzo[C]isoxazole is 153.56 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 131 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : A derivative, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, has been synthesized and studied for its antimicrobial and antioxidant activities. It displayed significant results against both Gram-positive and Gram-negative bacteria, as well as eukaryotes. Additionally, its antioxidant activity was determined using various methods such as DPPH radical scavenging and metal chelating (Eryılmaz, Gul, Inkaya, İdil, & Özdemir, 2016).

  • Synthesis and Antifungal Activity : Another study focused on the ultrasonic-assisted synthesis of bis-isoxazole derivatives, specifically targeting antifungal properties. Compounds synthesized in this study showed promising results against Candida albicans, with some derivatives exhibiting better antifungal activity than the standard drug itraconazole (Feng, Li, Zhang, Fu, Zhang, & Gu, 2021).

  • Catalytic Mechanism Study in Dehalogenase : A study investigated the dehalogenation mechanism of 4-chlorobenzoyl CoA by 4-chlorobenzoyl CoA dehalogenase, which provides insights into the biochemical processes involving chlorobenzoate compounds. This research used quantum mechanical methods to elucidate the reaction mechanism (Y. and & Bruice, 1997).

  • Antiviral Activity and Synthesis : The synthesis of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides starting from 4-chlorobenzoic acid was studied, showing potential antiviral activity against the tobacco mosaic virus. This study highlights the synthesis process and the bioassay tests for antiviral properties (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

  • Applications in Medicinal Chemistry : Isoxazole derivatives, including 6-chlorobenzo[c]isoxazole, have been reported to have a broad spectrum of applications in medicinal chemistry. They are used for antimicrobial, anticancer, antitumor, antitubercular, analgesic, anti-inflammatory, antidepressant, and anticonvulsant activities. Additionally, they have applications in agriculture as herbicides and insecticides, and in organic materials as semiconductors and liquid crystals (Duc & Dung, 2021).

  • Photophysical Properties for Electronic Materials : A study focused on the synthesis and analysis of the structural and photophysical properties of a novel bis (phenylisoxazolyl) benzene compound. This research aimed at exploring the application of isoxazoles in electronic organic materials, highlighting their potential in photovoltaic device applications (de Brito, Corrêa, Pinto, Matos, Tenorio, Taylor, & Cazati, 2018).

Future Directions

There is a growing interest in developing alternate metal-free synthetic routes for the synthesis of isoxazoles, including 6-Chlorobenzo[C]isoxazole . Additionally, there is potential for further exploration in the development of more potent and specific analogs of isoxazole-based compounds for various biological targets .

properties

IUPAC Name

6-chloro-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQUJINZKQUIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CON=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311425
Record name 6-Chloro-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorobenzo[C]isoxazole

CAS RN

14313-60-1
Record name 6-Chloro-2,1-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14313-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,1-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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